4-bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
“4-bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid” is a complex organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a bromo group at the 4th position, a 2-chlorophenyl group at the 3rd position, and a carboxylic acid group at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and three carbon atoms. The bromo, chlorophenyl, and carboxylic acid groups would be attached to this ring .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. The presence of the bromo, chlorophenyl, and carboxylic acid groups in this compound could influence its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Applications in Organic Chemistry : A study describes an efficient and practical route for synthesizing compounds related to 4-bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid. These compounds are prepared by regioselective C-5 halogenation of 1-(3,3-dimethoxypropyl)-1H-pyrazole followed by a Strecker synthesis. This indicates the potential use of these compounds in organic synthesis processes (Heim-Riether, 2008).
Nonlinear Optical Properties and Computational Applications : Another study focuses on pyrazole-thiophene-based amide derivatives, synthesized using methodologies related to this compound. These compounds exhibit notable non-linear optical (NLO) properties and are analyzed using computational applications, including DFT calculations. This highlights their potential in materials science, especially in the field of NLO materials (Kanwal et al., 2022).
Crystal Structure Analysis : Research on similar pyrazole compounds emphasizes the importance of crystallographic techniques for unambiguous structure determination. These findings are crucial in the field of crystallography and for understanding the molecular structure of such compounds (Kumarasinghe et al., 2009).
Potential in Optical Limiting Applications : A study on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, related to the this compound, reveals their application in optical limiting. This is due to their significant nonlinearity in optical properties, making them candidates for use in optical devices (Chandrakantha et al., 2013).
Future Directions
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets through different mechanisms, such as free radical reactions .
Biochemical Pathways
Pyrazole derivatives are known to have diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid . .
Properties
IUPAC Name |
4-bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O2/c11-7-8(13-14-9(7)10(15)16)5-3-1-2-4-6(5)12/h1-4H,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCHEKRUYGLQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2Br)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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